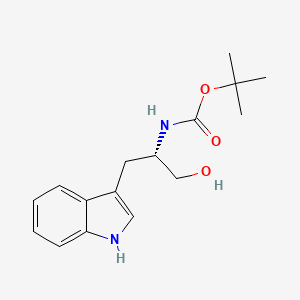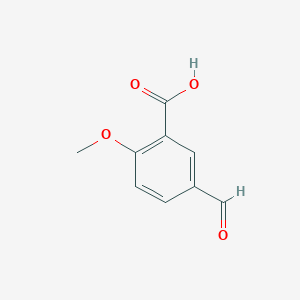
5-溴-7-甲基-1H-吲哚-2-羧酸
描述
5-bromo-7-methyl-1H-indole-2-carboxylic acid (5-Br-7-Me-1H-indole-2-carboxylic acid), also known as 5-bromo-7-methylindole-2-carboxylic acid, is an organic compound used in the synthesis of a variety of compounds and pharmaceuticals. It is a white crystalline solid that is soluble in water and various organic solvents. It is an important building block for the synthesis of indole-based compounds, which are used in a wide range of applications from pharmaceuticals to agrochemicals.
科学研究应用
吲哚衍生物的合成
吲哚衍生物在天然产物和药物中具有重要意义 . 它们在细胞生物学中起着至关重要的作用 . 近年来,吲哚衍生物作为生物活性化合物在治疗癌细胞、微生物和人体各种疾病方面的应用引起了越来越多的关注 .
治疗关节炎疾病
5-溴吲哚-2-羧酸用于发现 MMP-13 的吲哚抑制剂,用于治疗关节炎疾病 .
吲哚基乙酮的合成
该化合物用于合成吲哚基乙酮作为吲哚胺 2,3-双加氧酶抑制剂 .
顺式-二氨基环己烷衍生物的制备
5-溴吲哚-2-羧酸用于制备顺式-二氨基环己烷衍生物,用作因子 Xa 抑制剂 .
抑制 HIV-1 整合酶
吲哚-2-羧酸衍生物 3 可从 5-溴吲哚-2-羧酸合成,已被证明可以有效抑制 HIV-1 整合酶的链转移 .
吲哚衍生物的生物潜力
吲哚衍生物具有多种生物活性,例如抗病毒、抗炎、抗癌、抗 HIV、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾、抗胆碱酯酶活性等 .
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including pi-alkyl interactions and hydrogen bonding . These interactions can result in changes to the target’s function, leading to the compound’s biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
安全和危害
生化分析
Biochemical Properties
5-bromo-7-methyl-1H-indole-2-carboxylic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-bromo-7-methyl-1H-indole-2-carboxylic Acid, have been shown to inhibit the activity of certain tyrosine kinases, which are essential for cell signaling and growth . Additionally, this compound can bind to specific receptors, modulating their activity and leading to various biological effects .
Cellular Effects
5-bromo-7-methyl-1H-indole-2-carboxylic Acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating the intrinsic apoptosis pathway and causing cell cycle arrest at the G2/M phase . Furthermore, 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can affect the production of reactive oxygen species (ROS), which play a crucial role in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active site of enzymes, inhibiting their activity and preventing the phosphorylation of specific substrates . Additionally, 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can modulate the activity of transcription factors, leading to changes in gene expression and subsequent biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under specific conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, affecting the overall impact of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid on cells and tissues .
Dosage Effects in Animal Models
The effects of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of this compound changes significantly at specific dosage levels .
Metabolic Pathways
5-bromo-7-methyl-1H-indole-2-carboxylic Acid is involved in various metabolic pathways, interacting with several enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels in cells and tissues .
Transport and Distribution
The transport and distribution of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its localization and accumulation in different cellular compartments . Additionally, binding proteins can facilitate the distribution of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid within tissues, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 5-bromo-7-methyl-1H-indole-2-carboxylic Acid can influence its interaction with biomolecules and subsequent biological effects .
属性
IUPAC Name |
5-bromo-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZIKMCWPHXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258140 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-76-2 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















